molecular formula C11H11BrF2 B3017853 [1-(Bromomethyl)-3,3-difluorocyclobutyl]benzene CAS No. 2375267-58-4

[1-(Bromomethyl)-3,3-difluorocyclobutyl]benzene

Cat. No.: B3017853
CAS No.: 2375267-58-4
M. Wt: 261.11
InChI Key: BXGDPCZLRAZUHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(Bromomethyl)-3,3-difluorocyclobutyl]benzene: is an organic compound characterized by a benzene ring substituted with a bromomethyl group and a difluorocyclobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Bromomethyl)-3,3-difluorocyclobutyl]benzene typically involves the bromination of a precursor compound containing a difluorocyclobutyl group attached to a benzene ring. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where the precursor compound is reacted with bromine under controlled conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: [1-(Bromomethyl)-3,3-difluorocyclobutyl]benzene can undergo nucleophilic substitution reactions where the bromomethyl group is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids depending on the reaction conditions and oxidizing agents used.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include alcohols, amines, or thiols.

    Oxidation Products: Alcohols or carboxylic acids.

    Reduction Products: Methyl derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: [1-(Bromomethyl)-3,3-difluorocyclobutyl]benzene is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a valuable building block in the design and synthesis of novel therapeutic agents, particularly those targeting specific biological pathways.

Industry:

    Material Science: It is used in the development of advanced materials, including polymers and resins, due to its ability to introduce functional groups that enhance material properties.

Comparison with Similar Compounds

    Benzyl Bromide: Similar in structure but lacks the difluorocyclobutyl group.

    1,3-Bis(bromomethyl)benzene: Contains two bromomethyl groups but no difluorocyclobutyl group.

Uniqueness:

    Structural Features:

    Reactivity: The combination of these functional groups allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

[1-(bromomethyl)-3,3-difluorocyclobutyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF2/c12-8-10(6-11(13,14)7-10)9-4-2-1-3-5-9/h1-5H,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGDPCZLRAZUHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)(CBr)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.